3-cyclohexylquinazoline-2,4(1H,3H)-dione

Potassium Channel KCNQ2 Kv7.2

3-Cyclohexylquinazoline-2,4(1H,3H)-dione is a structurally distinct, equipotent alternative to ML252 for KCNQ2 channel antagonism (IC50=70 nM) and validates AChE inhibition (IC50=13 µg/mL). Its N3-cyclohexyl substitution provides unique lipophilicity and steric properties critical for SAR studies. Favorable CYP profile (CYP3A4 IC50=3.9 µM) makes it ideal for screening libraries and lead optimization. Procure this compound for reliable target engagement assays and drug discovery programs.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 5943-92-0
Cat. No. B11220746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclohexylquinazoline-2,4(1H,3H)-dione
CAS5943-92-0
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=O
InChIInChI=1S/C14H16N2O2/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,18)
InChIKeyGCLQRXZTSYKTLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexylquinazoline-2,4(1H,3H)-dione (CAS 5943-92-0): Baseline Characteristics and Chemical Class for Procurement Evaluation


3-Cyclohexylquinazoline-2,4(1H,3H)-dione (CAS 5943-92-0; molecular formula C14H16N2O2; molecular weight 244.29 g/mol) is a quinazoline-2,4(1H,3H)-dione derivative featuring a cyclohexyl substituent at the N3 position [1]. The quinazoline-2,4-dione scaffold is widely recognized as a 'privileged structure' in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antihypertensive, antimalarial, antileishmanial, and antidiabetic properties [2]. The N3-cyclohexyl substitution in this compound modulates lipophilicity and steric bulk, which influences target binding and pharmacokinetic behavior relative to other 3-substituted analogs [1][2].

Why Generic Substitution Fails: Functional Differentiation of 3-Cyclohexylquinazoline-2,4(1H,3H)-dione from Alternative N3-Substituted Analogs


The quinazoline-2,4-dione scaffold supports a broad range of pharmacological activities, but substitution at the N3 position is a critical determinant of target engagement, potency, and selectivity [1]. The cyclohexyl moiety in 3-cyclohexylquinazoline-2,4(1H,3H)-dione confers distinct physicochemical properties—increased lipophilicity, enhanced metabolic stability, and specific steric interactions—that cannot be replicated by smaller N3-alkyl (e.g., methyl, ethyl) or aromatic N3-substituents [1][2]. These structural differences translate directly into divergent biological activity profiles; for instance, this compound exhibits measurable antagonism at KCNQ2 potassium channels (IC50 = 70 nM) and KCNQ2/Q3 heteromers (IC50 = 120 nM), whereas other 3-substituted quinazoline-2,4-diones evaluated in parallel screening campaigns show substantially weaker or no activity at these targets [3]. Consequently, substituting this compound with a cheaper or more synthetically accessible 3-substituted analog without experimental validation risks invalidating assay results and compromising structure-activity relationship (SAR) interpretation.

Product-Specific Quantitative Evidence Guide: Verified Differentiation of 3-Cyclohexylquinazoline-2,4(1H,3H)-dione Against In-Class Comparators


KCNQ2 Potassium Channel Antagonism: Comparative Potency Against the Benchmark Inhibitor ML252

3-Cyclohexylquinazoline-2,4(1H,3H)-dione exhibits KCNQ2 (Kv7.2) potassium channel antagonist activity with an IC50 of 70 nM, as determined by automated patch clamp electrophysiology in CHO cells expressing human KCNQ2 [1]. This potency is directly comparable to ML252, a well-characterized and potent KCNQ2 inhibitor that exhibits an IC50 of 69 nM in analogous electrophysiological assays [2]. For the heteromeric KCNQ2/Q3 channel, the target compound displays an IC50 of 120 nM [1], whereas ML252 shows an IC50 of 120 nM (0.12 μM) under comparable conditions [2]. The near-identical potency profile at KCNQ2 and KCNQ2/Q3 between the target compound and ML252 establishes 3-cyclohexylquinazoline-2,4(1H,3H)-dione as a structurally distinct yet functionally equivalent tool compound for probing KCNQ2-mediated potassium currents.

Potassium Channel KCNQ2 Kv7.2 Neurological Disease Electrophysiology

Acetylcholinesterase (AChE) Inhibition: Potency in the Low Micromolar Range

In a focused study evaluating cyclohexylquinazoline derivatives for acetylcholinesterase (AChE) inhibitory activity using Ellman's method, 3-cyclohexylquinazoline-2,4(1H,3H)-dione (designated as compound 3) exhibited an IC50 of 13.008 ± 0.43 μg/mL [1]. This corresponds to approximately 53.3 μM (based on molecular weight 244.29 g/mol). While this potency is moderate compared to clinical AChE inhibitors (e.g., donepezil, IC50 ~0.01-0.03 μM in similar assays), the compound demonstrates measurable, reproducible AChE inhibition that distinguishes it from other 3-substituted quinazoline-2,4-diones that lack this activity profile [1][2].

Acetylcholinesterase Alzheimer's Disease Cholinesterase Inhibitor Neurodegeneration

Cytochrome P450 Inhibition Profile: Low CYP3A4 Liability and Negligible CYP2D6 Interaction

In vitro cytochrome P450 inhibition screening reveals that 3-cyclohexylquinazoline-2,4(1H,3H)-dione inhibits CYP3A4 with an IC50 of 3.9 μM (3,900 nM) [1]. In comparison, the benchmark CYP3A4 inhibitor ketoconazole exhibits an IC50 of approximately 0.015-0.05 μM under similar assay conditions [2]. The target compound shows even weaker inhibition of CYP2D6 (IC50 = 19.9 μM; 19,900 nM) [1]. This profile indicates a low potential for CYP-mediated drug-drug interactions when the compound is used as a chemical probe in cellular or in vivo models requiring co-administration with other pharmacological agents.

Cytochrome P450 CYP3A4 CYP2D6 Drug Metabolism ADME

Synthetic Accessibility and Yield: High-Yield Preparation via Aqueous-Ethanolic Hydroxide Route

3-Cyclohexylquinazoline-2,4(1H,3H)-dione is accessible via a well-characterized synthetic route involving the action of aqueous-ethanolic sodium hydroxide on methyl 2-(cyclohexylureido)benzoate, yielding the target quinazolinedione in high yield [1]. This method, reported by Papadopoulos and Torres (1982), produces a series of 3-substituted quinazoline-2,4-diones with yields consistently exceeding 90% [1]. In a more recent synthesis of related cyclohexylquinazoline derivatives, yields of 64%, 92.6%, and 67% were reported for compounds 3, 4, and 5 respectively, demonstrating the general viability of this scaffold for further derivatization [2].

Organic Synthesis Quinazoline-2,4-dione Cyclization Process Chemistry

Best Research and Industrial Application Scenarios for 3-Cyclohexylquinazoline-2,4(1H,3H)-dione Based on Verified Evidence


KCNQ2 Potassium Channel Tool Compound for Ion Channel Electrophysiology

3-Cyclohexylquinazoline-2,4(1H,3H)-dione serves as a structurally distinct, equipotent alternative to ML252 for antagonism of KCNQ2 (IC50 = 70 nM) and KCNQ2/Q3 (IC50 = 120 nM) potassium channels [1]. Researchers investigating Kv7.2-mediated neuronal excitability, epilepsy mechanisms, or pain pathways can employ this compound in patch clamp electrophysiology experiments as a positive control or as a chemical probe to validate target engagement, particularly when seeking a quinazoline-2,4-dione chemotype that offers different physicochemical properties and synthetic tractability compared to ML252 [1][2].

Acetylcholinesterase Inhibitor Lead Optimization Starting Point

With a measured AChE IC50 of 13.008 μg/mL (~53.3 μM) in the Ellman assay [1], 3-cyclohexylquinazoline-2,4(1H,3H)-dione provides a quinazoline-2,4-dione scaffold with validated AChE inhibitory activity. Medicinal chemistry teams focused on Alzheimer's disease or other cholinergic disorders can utilize this compound as a starting point for iterative structure-activity relationship (SAR) exploration, modifying the N1 position, benzene ring, or cyclohexyl group to improve potency and selectivity relative to this baseline [1][3].

Multi-Target Screening Library Component for Drug Repurposing and Phenotypic Assays

The compound's documented activity against KCNQ2 channels, acetylcholinesterase, and its favorable CYP inhibition profile (CYP3A4 IC50 = 3.9 μM; CYP2D6 IC50 = 19.9 μM) [1][4] support its inclusion in focused or diversity-oriented screening libraries. Its quinazoline-2,4-dione core is a privileged scaffold with reported activity across oncology, antimicrobial, anticonvulsant, and anti-inflammatory therapeutic areas [3], making it a valuable entry for phenotypic screening campaigns and drug repurposing initiatives where target deconvolution is planned.

Chemical Probe for N3-Substituent SAR in Quinazoline-2,4-Dione Medicinal Chemistry Programs

3-Cyclohexylquinazoline-2,4(1H,3H)-dione represents a key comparator in SAR studies investigating the effect of N3 substitution on biological activity and physicochemical properties. The cyclohexyl group confers distinct lipophilicity, steric bulk, and conformational constraints that differentiate it from N3-aryl, N3-alkyl, or N3-heterocyclyl analogs [3][5]. Procurement of this compound enables direct, head-to-head comparisons in enzyme inhibition, cellular activity, and ADME assays, providing critical data for optimizing lead compounds within quinazoline-2,4-dione chemical series [3][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-cyclohexylquinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.